6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a nitro group at the 6-position and a trifluoropropyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(3,3,3-trifluoropropyl)-1H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Reduction: 6-Amino-2-(3,3,3-trifluoropropyl)-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects. The trifluoropropyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,3,3-Trifluoropropyl)-1H-benzimidazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
6-Nitro-1H-benzimidazole: Lacks the trifluoropropyl group, which may affect its lipophilicity and overall properties.
Uniqueness
6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is unique due to the presence of both the nitro and trifluoropropyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8F3N3O2 |
---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
6-nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)4-3-9-14-7-2-1-6(16(17)18)5-8(7)15-9/h1-2,5H,3-4H2,(H,14,15) |
InChI-Schlüssel |
AYRPWGBUCCZGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.